IRX4310
CAS No.:
Cat. No.: VC20736082
Molecular Formula: C24H32O2
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H32O2 |
|---|---|
| Appearance | Solid powder |
Introduction
Development History
Corporate Development Timeline
IRX4310 was originally developed through collaborative efforts between Allergan and Ligand Pharmaceuticals. Later development activities were conducted by Allergan and Io Therapeutics . The development history of this compound has seen significant corporate changes, notably when Allergan was acquired and merged into AbbVie in May 2020 .
Clinical Development Status
The development trajectory of IRX4310 has experienced multiple shifts over time. The compound progressed to Phase II clinical trials for acne treatment before being discontinued in this indication on October 6, 2011 . Development was also discontinued for several other conditions including atopic dermatitis, psoriasis, and xerostomia .
Mechanism of Action
RAR Antagonism
IRX4310 functions as a pan-retinoic acid receptor antagonist, inhibiting the activity of the RAR family of nuclear receptors . These receptors normally form heterodimers with retinoid X receptors (RXRs) and regulate gene expression upon binding of retinoic acid, the active metabolite of vitamin A. By blocking RAR activation, IRX4310 modulates downstream cellular signaling pathways that are normally regulated by retinoic acid.
Cellular Effects
Research has demonstrated that IRX4310 produces specific cellular effects related to its inhibition of RAR signaling. In hepatocytes, treatment with IRX4310 leads to changes in lipid droplet (LD) formation, particularly in the context of viral infection . These effects appear to be opposite to those observed with RAR agonists like all-trans retinoic acid (ATRA), which typically reduce lipid accumulation.
Experimental Findings
Effects on Hepatitis C Virus Infection
One of the most significant research findings regarding IRX4310 involves its impact on Hepatitis C Virus (HCV) infection. Studies have shown that inhibition of the RAR-RXR pathway with IRX4310 results in a marked enhancement of viral replication efficiency . This effect stands in contrast to the antiviral properties observed with RAR activation using compounds like ATRA, which potently suppresses HCV replication .
Comparative Effects with RAR Agonists
The effects of IRX4310 can be contrasted with those of RAR agonists:
| Compound | Type | Receptor Activity | Effect on HCV Replication | Effect on Lipid Droplets |
|---|---|---|---|---|
| IRX4310 | Synthetic | Pan-RAR antagonist | Enhancement | Increased accumulation |
| ATRA (Tretinoin) | Natural | Pan-RAR agonist | Suppression | Decreased accumulation |
| EC23 | Synthetic | RAR agonist | Potent suppression | Decreased accumulation |
This comparative analysis demonstrates the opposing effects of RAR antagonism versus activation in viral infection models and lipid metabolism .
Therapeutic Applications
Explored Clinical Indications
IRX4310 has been investigated for multiple therapeutic applications, though most development programs have been discontinued. The compound reached Phase II clinical trials for acne before development was halted . Additional explorations for atopic dermatitis, psoriasis, and xerostomia were also discontinued at various stages of development .
Research Applications
Beyond its potential therapeutic uses, IRX4310 serves as an important research tool for investigating RAR-RXR signaling pathways. The compound has been utilized in studies examining the role of retinoid signaling in viral infections, particularly HCV . These investigations have revealed complex relationships between nuclear receptor activation, lipid metabolism, and viral life cycles.
Pharmacological Profile
Relationship to Other RAR Modulators
IRX4310 belongs to a broader class of compounds that modulate retinoic acid receptor activity. While many clinically important retinoids function as receptor agonists (activators), IRX4310's antagonist activity provides a distinct pharmacological profile. This contrasts with established RAR agonists like tretinoin (all-trans retinoic acid), which is FDA-approved for acute promyelocytic leukemia, or palovarotene, which received FDA approval for fibrodysplasia ossificans progressiva .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume